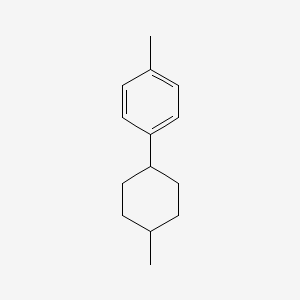

1-Methyl-4-(4-methylcyclohexyl)benzene

Description

Contextual Significance within Substituted Alkylbenzenes and Cyclohexyl Derivatives

Substituted alkylbenzenes form a cornerstone of the modern chemical industry, with applications ranging from the synthesis of detergents to their use as solvents. wikipedia.org 1-Methyl-4-(4-methylcyclohexyl)benzene belongs to this broad class of organic compounds characterized by an aromatic benzene (B151609) ring attached to one or more alkyl groups. wikipedia.org The presence of both an aromatic ring and a saturated cyclic alkyl group imparts a hybrid character to the molecule, influencing its physical and chemical behavior.

Cyclohexyl derivatives, on the other hand, are of significant interest in medicinal chemistry and materials science. The incorporation of a cyclohexane (B81311) ring can enhance the thermal stability of organic semiconductors. nih.gov In drug discovery, the cyclohexyl moiety is often used to modulate the lipophilicity and conformational flexibility of a molecule, thereby influencing its biological activity.

This compound, by combining these two structural motifs, represents an intriguing subject for research. Its structure is related to compounds that are investigated as components of liquid crystal mixtures and as intermediates in the synthesis of other complex organic molecules. The specific substitution pattern—a methyl group on the benzene ring and another on the cyclohexane ring—can be expected to influence its properties, such as its mesophase behavior in liquid crystal applications.

Overview of Foundational and Emerging Research Areas Pertaining to the Chemical Compound

Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible literature. However, by examining research on closely related substituted alkylbenzenes and cyclohexyl derivatives, we can infer its potential areas of significance.

A primary area of interest for compounds with similar structures is in the field of liquid crystals . ontosight.ai The rigid core provided by the benzene and cyclohexane rings is a common feature in molecules that exhibit liquid crystalline phases. Variations in the alkyl substituents can fine-tune the transition temperatures and other physical properties of these materials, which are crucial for their application in display technologies. ontosight.ai

Another emerging research area is in the development of organic semiconductors . The thermal stability and electronic properties of organic materials are critical for their performance in devices like organic field-effect transistors (OFETs). Research has shown that incorporating cyclohexyl groups into anthracene (B1667546) derivatives can significantly enhance their thermal stability. nih.gov This suggests that this compound could serve as a building block or a reference compound in the design of new, robust organic electronic materials.

Furthermore, the synthesis of such specifically substituted aromatic-alicyclic compounds presents a challenge and an opportunity in synthetic organic chemistry . Developing efficient and selective catalytic methods for the preparation of these molecules is an ongoing area of research.

Scope and Methodological Framework of the Academic Research Outline

The study of a specific chemical entity like this compound in an academic research setting would typically follow a well-defined methodological framework. This framework would encompass synthesis, purification, structural characterization, and property evaluation.

Synthesis and Purification: The synthesis of this compound would likely be approached through Friedel-Crafts alkylation . lumenlearning.comlibretexts.orgadichemistry.com This classic organic reaction involves the alkylation of an aromatic ring, in this case, toluene (B28343), with a suitable alkylating agent derived from 4-methylcyclohexanol (B52717) or a corresponding halide. adichemistry.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). libretexts.orgadichemistry.com The reaction conditions, including temperature, catalyst, and solvent, would need to be optimized to maximize the yield of the desired para-substituted product and minimize the formation of ortho and meta isomers. libretexts.orgchemguide.co.uk

Following the synthesis, purification would be carried out using standard techniques such as distillation, and the purity would be assessed using methods like gas chromatography (GC).

Structural Characterization: A crucial aspect of the research would be the unambiguous confirmation of the compound's structure. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity of the atoms in the molecule. rsc.org

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, further confirming its structure. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H bonds of the aromatic and aliphatic parts.

Property Evaluation: Once the compound is synthesized and characterized, its physicochemical properties would be investigated. This could include determining its melting point, boiling point, and refractive index. For potential applications in liquid crystals, techniques like differential scanning calorimetry (DSC) and polarized optical microscopy would be employed to identify and characterize any liquid crystalline phases.

Below is a data table summarizing the key identifiers and some of the predicted or known properties of this compound.

| Property | Value | Source |

| CAS Number | 70243-62-8 | chemsrc.comchemicalbook.com |

| Molecular Formula | C₁₄H₂₀ | synblock.com |

| Molecular Weight | 188.31 g/mol | synblock.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-4,7-8,12,14H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEYNQHYWGZWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 4 4 Methylcyclohexyl Benzene and Its Analogues

Direct Synthetic Routes and Reaction Pathways

Direct methods for the synthesis of 1-methyl-4-(4-methylcyclohexyl)benzene and its isomers often rely on classical organic reactions such as Friedel-Crafts alkylation or modern approaches like hydroalkylation. These routes involve the direct coupling of a toluene (B28343) precursor with a methylcyclohexyl source.

Alkylation Reactions and Catalytic Considerations

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to aromatic rings. In the context of synthesizing this compound, this involves reacting toluene with a suitable alkylating agent, such as 4-methylcyclohexanol (B52717), 4-methylcyclohexene, or a 4-methylcyclohexyl halide, in the presence of a catalyst.

Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are traditional catalysts for this reaction. The reaction proceeds via the formation of a carbocation from the alkylating agent, which then undergoes electrophilic attack on the toluene ring. The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers, primarily 1-methyl-2-(4-methylcyclohexyl)benzene (B3032002) and this compound.

Controlling the isomer distribution is a significant challenge in Friedel-Crafts alkylation. The ratio of ortho to para isomers is influenced by steric hindrance and reaction temperature. libretexts.orgchemguide.co.uk At lower temperatures, the reaction is under kinetic control, often favoring the ortho isomer, while at higher temperatures, thermodynamic control can lead to a different isomer distribution, sometimes favoring the more stable meta isomer through rearrangement. sciencemaniachem.comadichemistry.com

Solid acid catalysts, such as silica-supported heteropolyacids, have been investigated as more environmentally friendly and reusable alternatives to traditional Lewis acids for the alkylation of toluene with agents like cyclohexanol.

Table 1: Isomer Distribution in Friedel-Crafts Methylation of Toluene at Various Temperatures

| Temperature (°C) | Ortho-Xylene (%) | Meta-Xylene (%) | Para-Xylene (%) | Control Type |

| 0 | 54 | 17 | 29 | Kinetic |

| 25 | 3 | 69 | 28 | Thermodynamic |

Note: This table illustrates the general principle of temperature-dependent isomer distribution in Friedel-Crafts alkylation of toluene, using methylation as an example. The exact ratios for alkylation with a methylcyclohexyl group may vary.

Hydrogenation Strategies for Cyclohexyl Moiety Formation

An alternative approach to constructing the this compound structure involves the selective hydrogenation of a biphenyl (B1667301) precursor, such as 4-methylbiphenyl (B165694) (also known as 4-phenyltoluene). This method is advantageous as it starts with a pre-formed C-C bond between the two cyclic systems, and the challenge lies in the selective reduction of one aromatic ring.

Ruthenium-based catalysts have shown significant promise for the selective hydrogenation of aromatic compounds. researchgate.netrsc.org These catalysts can operate under relatively mild conditions and exhibit high selectivity for the hydrogenation of one ring in polycyclic aromatic systems. rsc.org The selectivity is often influenced by the substitution pattern of the aromatic rings, with hydrogenation tending to occur on the less substituted ring.

For the synthesis of this compound, the selective hydrogenation of 4-methylbiphenyl would be the key step. The choice of catalyst support, such as alumina (B75360) or zirconia, and the presence of promoters can significantly impact the catalyst's activity and selectivity. mdpi.comresearchgate.net

Table 2: Catalysts for Selective Aromatic Hydrogenation

| Catalyst System | Key Features | Potential Application |

| Ruthenium nanoparticles | Efficient for partial hydrogenation of polycyclic aromatics under mild conditions. rsc.org | Selective hydrogenation of 4-methylbiphenyl. |

| Supported Ruthenium catalysts | Activity and selectivity influenced by support material (e.g., Al₂O₃, ZrO₂) and promoters. mdpi.com | Controlled hydrogenation of biphenyl derivatives. |

| Rhodium-based catalysts | Can be used for the hydrogenation of aromatic rings while retaining other functional groups. tcichemicals.com | Selective reduction in complex molecular scaffolds. |

Hydroalkylation Approaches and Isomer Distribution

Hydroalkylation is a process that combines hydrogenation and alkylation in a single step. For the synthesis of (methylcyclohexyl)toluenes, this process involves reacting toluene with hydrogen in the presence of a bifunctional catalyst. google.com The catalyst typically possesses both a hydrogenation function (e.g., a noble metal) and an acid function (for alkylation).

In this process, a portion of the toluene is first hydrogenated to methylcyclohexene on the catalyst surface. The in-situ generated methylcyclohexene then acts as the alkylating agent, reacting with another molecule of toluene to form the (methylcyclohexyl)toluene product. A key advantage of this method is the use of readily available starting materials.

The hydroalkylation of toluene produces a mixture of dimethyl-substituted biphenyl isomers upon subsequent dehydrogenation. google.comnsf.gov The initial hydroalkylation step yields a mixture of (methylcyclohexyl)toluene isomers. The distribution of these isomers is dependent on the catalyst and reaction conditions. The process can be designed to favor the production of 3,4'- and 4,4'-dimethylbiphenyl (B165725) isomers after the dehydrogenation step. google.com

Advanced Catalytic Systems in Compound Synthesis

The development of advanced catalytic systems has provided more sophisticated and selective methods for the synthesis of this compound and its analogues. These systems often offer better control over isomer distribution and can operate under milder conditions.

Palladium-Based Catalysis in Reductive and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. The Negishi coupling, for instance, involves the reaction of an organozinc compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling a p-tolylzinc reagent with a 4-methylcyclohexyl halide.

A significant advantage of this approach is the potential for high stereoselectivity. Diastereoselective Negishi cross-coupling reactions have been developed for functionalized cyclohexylzinc reagents, allowing for the formation of specific stereoisomers. acs.orgnih.gov The use of specific phosphine (B1218219) ligands, such as Ruphos, can lead to high diastereoselectivities. acs.org This level of control is difficult to achieve with traditional Friedel-Crafts alkylation.

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.govnobelprize.org In principle, the reaction of p-tolylboronic acid with a 4-methylcyclohexyl halide could also yield the target compound. These reactions are known for their tolerance of a wide range of functional groups. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Electrophile | Key Advantages |

| Negishi Coupling | Organozinc | Organic Halide | Good functional group tolerance, potential for high stereoselectivity. organic-chemistry.orgacs.org |

| Suzuki-Miyaura Coupling | Organoboron | Organic Halide | Wide substrate scope, commercially available reagents. nih.govnobelprize.org |

Application of Heterogeneous Catalysts, including Molecular Sieves

Heterogeneous catalysts, particularly zeolites and other molecular sieves, have gained prominence in the alkylation of aromatic compounds due to their shape-selective properties, reusability, and reduced environmental impact compared to homogeneous catalysts. mdpi.comlidsen.comresearchgate.net

Zeolites are crystalline aluminosilicates with a well-defined porous structure. The pore size and geometry of zeolites can influence the distribution of reaction products by allowing the formation of certain isomers while sterically hindering the formation of others. This is known as shape selectivity.

For the synthesis of this compound, the use of medium-pore zeolites like HZSM-5 can favor the formation of the para-isomer due to the constrained environment within the zeolite channels, which selectively allows the formation of the sterically less demanding para-product. osti.govresearchgate.net In contrast, larger-pore zeolites like Y-zeolite may produce a different isomer distribution. mdpi.com The acidity of the zeolite is also a crucial factor, as it determines the catalytic activity for the alkylation reaction. mdpi.commdpi.com

The alkylation of toluene with various olefins has been extensively studied over different types of zeolites, demonstrating the influence of catalyst structure on product selectivity. mdpi.comresearchgate.net By carefully selecting the zeolite catalyst and optimizing reaction conditions, it is possible to maximize the yield of the desired this compound isomer.

Table 4: Zeolite Catalysts in Toluene Alkylation

| Zeolite Type | Pore Size | Key Characteristics in Alkylation |

| HZSM-5 | Medium (10-ring) | Exhibits shape selectivity, favoring para-isomers in some toluene alkylations. osti.govresearchgate.net |

| Y-Zeolite (FAU) | Large (12-ring) | High acidity and large pores, suitable for reactions with bulky molecules. mdpi.com |

| Beta (BEA) | Large (12-ring) | Active in alkylation reactions, but may show different selectivity compared to other zeolites. mdpi.com |

| MCM-22 (MWW) | Medium/Large | Used in the alkylation of various aromatic compounds. lidsen.com |

Exploration of Novel Catalytic Ensembles for Enhanced Selectivity

The pursuit of enhanced selectivity in the synthesis of this compound and its analogues is a focal point of contemporary research. Traditional methods, such as Friedel-Crafts alkylation using stoichiometric amounts of Lewis acids like AlCl₃, often suffer from drawbacks including polyalkylation and poor regioselectivity. youtube.comcerritos.edu Modern approaches seek to overcome these limitations by employing highly efficient and selective catalytic systems.

Recent developments have focused on using only catalytic amounts of Lewis acids, which is more environmentally benign. nih.gov For reactions involving the alkylation of toluene, the catalyst must selectively promote substitution at the para-position to maximize the yield of the desired 1,4-isomer. The choice of catalyst can significantly influence the isomer distribution. For instance, in related Friedel-Crafts alkylations of toluene, the temperature and catalyst can alter the ratio of ortho, meta, and para products. libretexts.org

In the context of forming the saturated cyclohexane (B81311) ring, selective hydrogenation of an aromatic precursor is a viable strategy. Catalytic hydrogenation of benzene (B151609) derivatives typically requires harsh conditions to overcome the stability of the aromatic system. youtube.com However, specialized catalytic ensembles are being explored to achieve partial and selective reduction. For example, monometallic Ruthenium (Ru) catalysts, when used with additives like ZnO and ZnSO₄, have shown high selectivity for the partial hydrogenation of benzene to cyclohexene (B86901). mdpi.com The in-situ generation of species like (Zn(OH)₂)₃(ZnSO₄)(H₂O)₃ on the catalyst surface is believed to modify its electronic properties, creating Ruδ+ species that favor the desired transformation. mdpi.com Such systems could be adapted for the selective synthesis of the methylcyclohexyl moiety from a corresponding aromatic precursor.

The table below summarizes the impact of different catalytic approaches on selectivity in related synthetic transformations.

| Catalytic System | Target Reaction | Key Advantage | Research Finding |

| Catalytic Lewis Acids (e.g., BF₃, TiCl₄) | Friedel-Crafts Alkylation | Reduced catalyst loading, greener process | Favored over classical conditions as they allow the use of alcohols or styrenes instead of toxic alkyl halides. nih.gov |

| Ru-ZnO-ZnSO₄ Ensemble | Selective Benzene Hydrogenation | High selectivity for partial hydrogenation | The formation of a chemisorbed zinc salt on the Ru surface is crucial for increasing selectivity to cyclohexene. mdpi.com |

| Palladium-Phosphine Ligand Complexes | Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions | The choice of ligand, base, and solvent is critical for optimizing reaction yield and selectivity. youtube.comrsc.org |

Multi-step Synthetic Strategies and Reaction Sequence Optimization

Route 1: Friedel-Crafts Alkylation

A common strategy involves the Friedel-Crafts alkylation of toluene with a 4-methylcyclohexyl halide or alcohol. libretexts.orgmt.com This electrophilic aromatic substitution reaction directly forms the C-C bond between the two rings.

Step 1: Generation of the electrophile. A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) reacts with a 4-methylcyclohexyl derivative (e.g., 4-methylcyclohexyl chloride) to form a carbocation.

Step 2: Electrophilic attack. The electron-rich toluene ring attacks the carbocation. The methyl group on toluene is an ortho-, para-director, leading to a mixture of isomers.

Step 3: Deprotonation. A base removes a proton from the ring, restoring aromaticity and yielding the final product. mt.com

Optimization of this sequence involves altering reaction parameters to favor the para-isomer and prevent polyalkylation. youtube.com This can be achieved by controlling temperature, choosing a bulky catalyst to sterically hinder ortho-substitution, and managing the stoichiometry of the reactants.

Route 2: Suzuki-Miyaura Cross-Coupling

An alternative, more modern approach is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high selectivity and functional group tolerance under mild conditions. youtube.combeilstein-journals.org

Step 1: Synthesis of precursors. This involves preparing p-tolylboronic acid (or a derivative) and a 4-methylcyclohexyl halide (e.g., 1-bromo-4-methylcyclohexane).

Step 2: Catalytic cycle. The reaction proceeds through a well-defined catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst adds to the 4-methylcyclohexyl halide.

Transmetalation: The tolyl group is transferred from the boronic acid to the palladium complex.

Reductive Elimination: The two organic fragments are coupled, forming the C-C bond of the final product and regenerating the palladium(0) catalyst. youtube.comyoutube.com

Optimizing this route requires screening different palladium catalysts, phosphine ligands, bases, and solvent systems to achieve the highest possible yield and reaction rate. rsc.org The sequential use of different catalytic reactions, such as combining a coupling reaction with a subsequent modification, is a powerful strategy in modern organic synthesis. beilstein-journals.org

Stereoselective Synthesis Approaches for Defined Isomers

The compound this compound can exist as cis and trans stereoisomers due to the relative orientation of the methyl and p-tolyl groups on the cyclohexane ring. The synthesis of specific, defined isomers requires stereoselective control.

One approach involves the catalytic hydrogenation of a precursor like 1-methyl-4-(4-methylcyclohex-1-en-1-yl)benzene. The hydrogenation of a double bond adds two hydrogen atoms across it, and the stereochemical outcome (syn- or anti-addition) can be influenced by the choice of catalyst. libretexts.org Heterogeneous catalysts, such as platinum or palladium on carbon, typically promote syn-addition, where both hydrogen atoms add to the same face of the double bond. The direction of approach can be influenced by existing stereocenters or steric hindrance within the molecule.

Furthermore, advanced Friedel-Crafts-type reactions can offer stereochemical control. For example, electrophilic ion-triggered cyclizations for polyenes have been developed that proceed with high stereoselectivity. researchgate.net These reactions involve the formation of intermediates like haliranium or thiiranium ions, which guide the subsequent intramolecular alkylation of an aromatic ring. While not a direct synthesis of the target molecule, these principles can be adapted. A strategy could involve an intramolecular Friedel-Crafts reaction of a carefully designed precursor where the stereochemistry of a pre-existing center directs the cyclization and subsequent bond formation, thereby setting the relative stereochemistry of the substituents on the newly formed ring.

The table below outlines strategies for achieving stereoselectivity.

| Method | Principle | Expected Outcome |

| Catalytic Hydrogenation | Syn-addition of hydrogen across a double bond on a catalyst surface. libretexts.org | Formation of a specific diastereomer (e.g., predominantly cis or trans) depending on the substrate's conformation and catalyst interaction. |

| Chiral Auxiliary Control | A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical course of a reaction, then removed. | Formation of a single enantiomer or diastereomer. |

| Stereoselective Friedel-Crafts Variants | Use of chiral Lewis acids or intramolecular reactions where existing stereocenters direct the reaction pathway. researchgate.net | Control over the stereochemistry of the newly formed C-C bond and resulting ring substitution. |

Advanced Structural Characterization and Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-Methyl-4-(4-methylcyclohexyl)benzene, distinct signals would be expected for the aromatic protons, the aliphatic protons of the cyclohexyl ring, and the methyl protons.

Detailed Research Findings: A ¹H NMR spectrum of this compound would be expected to show characteristic chemical shifts (δ) and coupling constants (J). The aromatic protons on the benzene (B151609) ring would likely appear as two doublets in the range of δ 7.0-7.2 ppm, typical for a 1,4-disubstituted benzene ring. The benzylic proton attached to the cyclohexyl ring would resonate further downfield compared to the other cyclohexyl protons due to the deshielding effect of the aromatic ring. The protons of the two methyl groups would appear as distinct signals, with the methyl group on the benzene ring likely appearing as a singlet around δ 2.3 ppm, and the methyl group on the cyclohexyl ring appearing as a doublet at a more upfield position. The remaining cyclohexyl protons would produce a complex multiplet in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic CH | 7.0-7.2 | d | ~8.0 |

| Aromatic CH | 7.0-7.2 | d | ~8.0 |

| Benzene-CH₃ | ~2.3 | s | N/A |

| Cyclohexyl-CH (benzylic) | 2.4-2.6 | m | - |

| Cyclohexyl-CH₂ | 1.0-1.9 | m | - |

| Cyclohexyl-CH | 1.0-1.9 | m | - |

| Cyclohexyl-CH₃ | 0.8-1.0 | d | ~7.0 |

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Detailed Research Findings: The ¹³C NMR spectrum would display signals for the aromatic carbons, with the quaternary carbons appearing at different chemical shifts than the protonated carbons. The carbon of the methyl group attached to the benzene ring would resonate around δ 21 ppm. The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their position relative to the methyl and phenyl substituents.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary, attached to cyclohexyl) | 145-148 |

| Aromatic C (quaternary, attached to methyl) | 135-138 |

| Aromatic CH | 128-130 |

| Aromatic CH | 126-128 |

| Benzene-CH₃ | ~21 |

| Cyclohexyl-CH (benzylic) | 43-46 |

| Cyclohexyl-CH₂ | 33-36 |

| Cyclohexyl-CH | 30-33 |

| Cyclohexyl-CH₂ | 26-29 |

| Cyclohexyl-CH₃ | ~22 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the ¹H and ¹³C NMR signals. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information to connect the phenyl and cyclohexyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₄H₂₀). The high accuracy of the mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be ideal for identifying this compound in a mixture and for analyzing its purity. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrometer would provide a mass spectrum for that peak. The fragmentation pattern in the mass spectrum, showing characteristic fragments resulting from the cleavage of the molecule, would serve as a molecular fingerprint for its identification. Common fragmentation pathways for such a molecule would likely involve the loss of the methyl groups and fragmentation of the cyclohexyl ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound would be dominated by absorptions arising from C-H stretching vibrations, C-C bond vibrations within the aromatic and aliphatic rings, and various bending vibrations.

Expected Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the para-disubstituted benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and methyl groups are anticipated in the 2960-2850 cm⁻¹ range. These are typically strong absorptions.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to several bands in the 1620-1450 cm⁻¹ region. For para-substituted benzenes, a characteristic band is often observed around 850-800 cm⁻¹.

Aliphatic C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the cyclohexane (B81311) ring, as well as the bending vibrations of the methyl groups, are expected to be observed in the 1470-1360 cm⁻¹ range.

Out-of-Plane C-H Bending: The out-of-plane bending (wagging) of the aromatic C-H bonds is highly characteristic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically found in the 850-800 cm⁻¹ range.

An illustrative table of the predicted IR absorption bands for this compound is presented below.

| Predicted Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Asymmetric Stretch | ~2925 | Strong |

| Aliphatic C-H Symmetric Stretch | ~2850 | Strong |

| Aromatic C=C Ring Stretch | 1610 - 1580, 1510 - 1480 | Medium |

| Aliphatic CH₂ Scissoring | ~1450 | Medium |

| Methyl C-H Asymmetric Bend | ~1460 | Medium |

| Methyl C-H Symmetric Bend (Umbrella) | ~1375 | Medium |

| Aromatic C-H Out-of-Plane Bend (para) | 850 - 800 | Strong |

Note: This table is illustrative and based on typical values for similar chemical structures. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no experimental crystal structure data for this compound has been reported, insights into its likely solid-state conformation can be drawn from the known crystal structure of the closely related compound, 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene. researchgate.net

Based on this analogous structure, it is highly probable that the cyclohexane ring in this compound adopts a stable chair conformation . In this conformation, the substituents on the ring can occupy either axial or equatorial positions. To minimize steric hindrance, it is expected that both the p-tolyl group at the 1-position and the methyl group at the 4-position of the cyclohexane ring would preferentially occupy the more spacious equatorial sites . This arrangement leads to a trans-like configuration across the cyclohexane ring.

The dihedral angle between the mean plane of the benzene ring and the mean plane of the cyclohexane ring is another important structural parameter. In the iodo-substituted analog, this angle is approximately 67.23°. researchgate.net A similar non-coplanar arrangement would be expected for this compound, influenced by the steric interactions between the two ring systems.

A hypothetical table of crystallographic parameters for this compound, based on what might be expected from an experimental study, is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.5 |

| b (Å) | ~9.5 |

| c (Å) | ~19.0 |

| β (°) | ~112 |

| Volume (ų) | ~2400 |

| Z (molecules per unit cell) | 8 |

| Conformation of Cyclohexane | Chair |

| Substituent Positions | Equatorial |

| Dihedral Angle (Benzene-Cyclohexane) | ~65-70° |

Note: This table is for illustrative purposes only and presents expected values based on an analogous structure. These are not experimental data for this compound.

Isomerism, Stereochemistry, and Conformational Analysis

Analysis of Constitutional Isomers and Regioisomers

Constitutional isomers share the same molecular formula, C14H20, but differ in the connectivity of their atoms. For 1-Methyl-4-(4-methylcyclohexyl)benzene, several constitutional isomers can be conceptualized by altering the substitution pattern on both the benzene (B151609) and cyclohexane (B81311) rings.

Regioisomers , a subset of constitutional isomers, differ in the position of substituents on the main structural framework. In the case of this compound, regioisomerism can arise from the different attachment points of the methyl and methylcyclohexyl groups on the benzene ring, as well as the position of the methyl group on the cyclohexane ring.

The primary regioisomers related to the benzene ring involve variations in the substitution pattern:

1-Methyl-2-(4-methylcyclohexyl)benzene (B3032002) (ortho isomer): The methyl and 4-methylcyclohexyl groups are on adjacent carbons of the benzene ring.

1-Methyl-3-(4-methylcyclohexyl)benzene (meta isomer): The substituents on the benzene ring are separated by one carbon atom. epa.gov

This compound (para isomer): This is the titular compound, with substituents on opposite sides of the benzene ring.

Further regioisomers can be generated by changing the position of the methyl group on the cyclohexane ring, for example:

1-Methyl-4-(2-methylcyclohexyl)benzene

1-Methyl-4-(3-methylcyclohexyl)benzene boronmolecular.com

The table below summarizes the key regioisomers based on the substitution pattern of the benzene ring.

| Isomer Name | Substitution Pattern |

| 1-Methyl-2-(4-methylcyclohexyl)benzene | Ortho |

| 1-Methyl-3-(4-methylcyclohexyl)benzene | Meta |

| This compound | Para |

Other constitutional isomers could involve different alkyl substituents on the benzene and cyclohexane rings that still conform to the C14H20 molecular formula, such as ethylcyclohexyl-toluene or dimethylcyclohexyl-benzene, but these fall outside the direct regioisomeric relationship. The specific properties and prevalence of each constitutional isomer would depend on the synthetic route employed for its preparation.

Conformational Preferences and Dynamics of the Cyclohexyl Moiety

The cyclohexane ring in this compound can exist in two rapidly interconverting chair conformations, a process known as ring flipping. masterorganicchemistry.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial.

The stability of a given chair conformation is largely determined by the steric strain associated with the substituents in axial positions. Axial substituents experience steric hindrance from the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. pressbooks.publumenlearning.comproprep.comlibretexts.orgquimicaorganica.org Equatorial substituents, on the other hand, point away from the ring and are generally more stable.

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations. A larger A-value indicates a stronger preference for the equatorial position.

While a specific A-value for the p-tolyl group is not documented, it is expected to be similar to or slightly larger than that of a phenyl group, which is approximately 2.9 kcal/mol. The A-value for a methyl group is approximately 1.7 kcal/mol. askthenerd.com

Conformational Analysis of Isomers:

Cis-1-Methyl-4-(4-methylcyclohexyl)benzene: In the cis isomer, one substituent must be axial while the other is equatorial. Ring flipping interconverts these two possibilities.

Conformation 1: Axial p-tolyl group and equatorial methyl group. The strain energy is approximately 2.9 kcal/mol.

Conformation 2: Equatorial p-tolyl group and axial methyl group. The strain energy is approximately 1.7 kcal/mol. askthenerd.com

Because the p-tolyl group is bulkier than the methyl group, the conformation with the p-tolyl group in the equatorial position and the methyl group in the axial position is the more stable of the two cis conformers. askthenerd.com

By comparing the most stable conformers of each isomer, the trans isomer (diequatorial, no strain) is more stable than the cis isomer (equatorial p-tolyl/axial methyl, ~1.7 kcal/mol of strain) by approximately 1.7 kcal/mol. askthenerd.com

The energetic preferences are summarized in the table below, based on data from the closely related 1-methyl-4-phenylcyclohexane. askthenerd.com

| Isomer | Conformation | Substituent Positions | Strain Energy (kcal/mol) | Relative Stability |

| Trans | 1 | p-Tolyl (eq), Methyl (eq) | 0 | Most Stable |

| 2 | p-Tolyl (ax), Methyl (ax) | ~4.6 | Least Stable | |

| Cis | 1 | p-Tolyl (eq), Methyl (ax) | ~1.7 | Less Stable |

| 2 | p-Tolyl (ax), Methyl (eq) | ~2.9 | Less Stable |

Chromatographic Methods for Isomer Separation and Purity Assessment

The quantitative analysis and purity assessment of "this compound" isomers rely heavily on chromatographic techniques. The separation of the cis and trans diastereomers is essential for characterizing the isomeric composition of a sample, which can be critical in various applications where the properties of the individual isomers differ. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, with the choice of method often depending on the specific requirements of the analysis, such as resolution, sensitivity, and sample throughput.

Gas Chromatography (GC)

Gas chromatography is a widely employed technique for the separation of volatile and thermally stable compounds, making it well-suited for the analysis of alkyl-substituted cyclohexylbenzenes. The separation of cis and trans isomers of such compounds is challenging due to their similar boiling points and polarities. However, the use of specialized capillary columns with highly selective stationary phases can achieve excellent resolution.

Detailed Research Findings:

Research into the separation of structurally similar compounds, such as various alkylcyclohexylbenzenes, has demonstrated the efficacy of specific GC stationary phases. Notably, liquid crystalline stationary phases have been shown to provide superior selectivity for cis-trans isomers compared to more conventional non-polar or moderately polar columns. plu.mx The ordered structure of liquid crystalline phases allows for separation based on the subtle differences in the molecular shape of the isomers. The more linear trans isomer can interact more effectively with the ordered stationary phase, leading to a longer retention time compared to the bulkier cis isomer.

For instance, studies on the separation of alkylcyclohexylbenzene isomers have highlighted the advantages of using a liquid crystal derivative with an isothiocyanate group as a stationary phase. plu.mx This type of phase was able to separate the cis and trans isomers with greater selectivity and in a shorter time frame than a standard Hewlett-Packard Ultra-2 column. plu.mx

To illustrate the chromatographic conditions that can be employed for the separation of similar isomers, the following table provides data on the GC separation of cis- and trans-1,4-dimethylcyclohexane on a specialized stationary phase. While this data is for a related compound, it exemplifies the typical parameters used for such separations.

Table 1: Illustrative GC Conditions for the Separation of 1,4-Dimethylcyclohexane (B1583520) Isomers

| Parameter | Value |

|---|---|

| Column | |

| Stationary Phase | p-tert-butyl(tetradecyloxy)calix nih.govarene (C6A-C10) |

| Temperature Program | |

| Initial Temperature | 40 °C (hold 1 min) |

| Ramp Rate | 10 °C/min |

| Final Temperature | 90 °C |

| Carrier Gas | |

| Gas | Not Specified |

| Flow Rate | 0.6 mL/min |

| Retention Times | |

| cis-1,4-dimethylcyclohexane | Elutes First |

This data is for the separation of 1,4-dimethylcyclohexane isomers and is presented to illustrate the chromatographic principles applicable to the separation of this compound isomers. researchgate.net

Purity assessment is achieved by integrating the peak areas of the cis and trans isomers in the chromatogram. The relative percentage of each isomer can be calculated, providing a quantitative measure of the sample's isomeric purity. Mass spectrometry (MS) is often coupled with GC (GC-MS) to confirm the identity of the eluting peaks based on their mass spectra.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a complementary approach to GC for the separation and purity assessment of "this compound" isomers. HPLC is particularly useful for less volatile compounds or when derivatization for GC analysis is not desirable. The separation in HPLC is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

Detailed Research Findings:

While specific HPLC methods for the direct separation of "this compound" isomers are not extensively detailed in the available literature, the principles of isomer separation by HPLC are well-established for other classes of compounds. The separation of geometric isomers is often achieved using reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The subtle differences in the polarity and shape of the cis and trans isomers can lead to different retention behaviors. The elution order of the isomers can be influenced by several factors, including the specific stationary phase, the composition of the mobile phase, and the column temperature. For some separations of cis/trans isomers, increasing the column temperature can enhance resolution. nih.gov

For challenging separations, specialized stationary phases, such as those with phenyl-based chemistries, can offer different selectivity compared to standard alkyl-chain phases. In some cases, normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, may also be effective. The development of an HPLC method for the separation and purity assessment of "this compound" isomers would involve a systematic optimization of these parameters to achieve baseline resolution of the cis and trans peaks.

The following table outlines the general parameters that would be considered in the development of an HPLC method for this purpose, based on common practices for isomer separations.

Table 2: General Parameters for HPLC Method Development for Isomer Separation

| Parameter | Considerations |

|---|---|

| Stationary Phase | Reversed-phase (C18, C8, Phenyl), Normal-phase (Silica, Cyano) |

| Mobile Phase | Reversed-phase: Acetonitrile/Water, Methanol/Water gradients. Normal-phase: Hexane/Isopropanol. |

| Flow Rate | Typically 0.5 - 2.0 mL/min for analytical columns. |

| Column Temperature | Can be varied (e.g., 25-60 °C) to optimize selectivity and resolution. nih.gov |

| Detection | UV detector (at a wavelength where the benzene ring absorbs, e.g., ~254 nm). |

Purity assessment by HPLC is analogous to GC, where the integrated peak areas of the resolved isomers are used to calculate their relative percentages. The high precision and accuracy of modern HPLC systems make this a reliable method for determining the isomeric purity of "this compound".

Computational Chemistry and Theoretical Investigations of Molecular Structure and Interactions

Molecular Modeling and Simulation Approaches

A multi-faceted approach employing various computational techniques is essential to build a comprehensive understanding of 1-Methyl-4-(4-methylcyclohexyl)benzene.

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. For a flexible molecule like this compound, which has multiple rotatable bonds and a cyclohexyl ring that can adopt different conformations (e.g., chair, boat, twist-boat), MM calculations are invaluable for performing a conformational search. This process systematically explores the molecule's potential energy surface to identify all possible stable conformations (local minima). Force fields such as MM3 or MMFF94 are commonly employed for this purpose. The primary goal is to locate the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature.

Once the stable conformers are identified through MM, Density Functional Theory (DFT) is employed for more accurate calculations of their electronic structure and properties. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a good balance between computational cost and accuracy. These calculations yield crucial information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are key to understanding the molecule's reactivity and electronic properties.

For even higher accuracy, particularly for energetic properties, ab initio quantum chemical methods can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These methods are often used to refine the energies of the most stable conformers obtained from DFT calculations and to provide benchmark data for geometric parameters such as bond lengths and angles.

Theoretical Analysis of Conformational Energy Landscapes and Stability

The conformational landscape of this compound is primarily defined by the orientation of the methyl and p-tolyl groups on the cyclohexane (B81311) ring (axial vs. equatorial) and the rotation around the bond connecting the two rings. Computational studies on similar 1,4-disubstituted cyclohexanes consistently show that the chair conformation of the cyclohexane ring is the most stable.

The relative stability of the different conformers is determined by their steric and electronic energies. Generally, bulky substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric hindrance. Therefore, it is expected that the conformers with the methyl and p-tolyl groups in equatorial positions will be the most stable. Theoretical calculations can precisely quantify the energy differences between various conformers, such as cis (axial-equatorial) and trans (di-equatorial or di-axial) isomers.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Cyclohexane Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | Chair | trans (di-equatorial) | 0.00 |

| 2 | Chair | cis (equatorial-axial) | 1.85 |

| 3 | Chair | trans (di-axial) | 5.50 |

| 4 | Twist-Boat | - | > 6.00 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclohexanes. Actual values would require specific calculations for this molecule.

Computational Prediction of Spectroscopic Characteristics

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. These theoretical spectra can help in assigning specific vibrational modes to the observed experimental peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts are valuable for confirming the molecular structure and assigning signals in experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| IR Spectroscopy | C-H stretch (aromatic) | 3050-3100 cm⁻¹ |

| IR Spectroscopy | C-H stretch (aliphatic) | 2850-2960 cm⁻¹ |

| ¹³C NMR | Aromatic C-H | 128-130 ppm |

| ¹³C NMR | Aliphatic C-H | 25-45 ppm |

| ¹H NMR | Aromatic Protons | 7.0-7.2 ppm |

| ¹H NMR | Aliphatic Protons | 0.9-1.9 ppm |

Note: These are typical ranges and would be calculated with greater precision in a specific computational study.

Investigation of Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its potential for self-assembly. Computational methods can be used to analyze the nature and strength of non-covalent interactions, such as van der Waals forces and potential π-π stacking between the benzene (B151609) rings of adjacent molecules.

By calculating the interaction energies of molecular dimers in various orientations, it is possible to identify the most stable arrangements. For instance, head-to-head or head-to-tail configurations can be modeled to understand how these molecules might pack in a solid or liquid state. The analysis of the molecular electrostatic potential (MEP) surface can reveal the distribution of charge and identify regions prone to electrophilic or nucleophilic attack, which also influences intermolecular interactions. These computational insights are fundamental for predicting how the molecule might behave in larger assemblies or material applications.

Hydrogen Bonding Networks

As an apolar hydrocarbon, this compound is not capable of forming classical hydrogen bonds, which typically involve a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine. Consequently, this compound does not participate in or form traditional hydrogen bonding networks. Its interactions are dominated by weaker forces, as detailed in the subsequent sections.

Aromatic Stacking and C-H…π Interactions

The benzene ring of this compound is central to its non-covalent interactions. These include aromatic stacking and C-H…π interactions, which are crucial in various chemical and biological systems.

Aromatic Stacking: This refers to the attractive, non-covalent interaction between aromatic rings. While often depicted as a face-to-face parallel arrangement, computational studies on benzene show that offset-stacked and T-shaped (edge-to-face) geometries are often energetically more favorable. The interaction is a complex interplay of quadrupole-quadrupole electrostatic interactions and London dispersion forces. For this compound, self-interaction would involve the stacking of its toluene-like moiety.

C-H…π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and the electron-rich π system of the aromatic ring acts as the acceptor. In the context of this compound, both intramolecular and intermolecular C-H…π interactions are conceivable. Intramolecularly, C-H bonds from the methylcyclohexyl group could interact with its own benzene ring. Intermolecularly, the C-H bonds of one molecule can interact with the aromatic ring of a neighboring molecule.

Studies on the cyclohexane-benzene dimer have provided quantitative insights into these interactions. Calculations at the CCSD(T)/CBS level of theory, a high level of quantum chemical calculation, have shown that the interaction energy between cyclohexane and benzene can be significant. rsc.orgscispace.com For instance, the stacking interaction energy for the cyclohexane-benzene complex has been calculated to be -3.27 kcal/mol, which is notably stronger than that of the benzene dimer (-2.84 kcal/mol). rsc.orgscispace.com This highlights the importance of aliphatic-aromatic interactions, where dispersion forces play a key role. The optimal C-H…π interaction between cyclohexane and benzene is also quite strong, calculated at -2.55 kcal/mol. scispace.com

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Cyclohexane-Benzene | Stacking | -3.27 rsc.orgscispace.com |

| Benzene-Benzene | Stacking | -2.84 rsc.orgscispace.com |

| Cyclohexane-Benzene | T-shaped (C-H…π) | -2.55 scispace.com |

The greater attraction in the cyclohexane-benzene stack compared to the benzene dimer is attributed to the simultaneous interaction of multiple axial hydrogen atoms from the cyclohexane ring with the negative electrostatic potential of the benzene π-cloud. scispace.com This suggests that the methylcyclohexyl group in this compound would have a strong propensity to engage in favorable stacking and C-H…π interactions with the aromatic rings of adjacent molecules.

Dimerization and Higher-Order Aggregation Phenomena

The dimerization of this compound would be driven by the sum of the weak non-covalent interactions discussed above. The relative orientation of the two molecules in a dimer would seek to maximize attractive forces (dispersion, C-H…π, and aromatic stacking) while minimizing steric repulsion.

Based on computational studies of related systems, several dimer geometries are possible:

Offset-Stacked Aromatic Rings: The benzene rings of two molecules could stack in an offset parallel fashion to optimize electrostatic and dispersion interactions.

T-Shaped Arrangements: The aromatic ring of one molecule could be perpendicular to another, allowing for C-H…π interactions between the aliphatic C-H bonds and the π-system.

Aliphatic-Aromatic Stacking: The methylcyclohexyl group of one molecule could stack over the benzene ring of another, capitalizing on the strong dispersion forces observed in the cyclohexane-benzene system. rsc.org

The "region of attraction" for benzene-benzene interactions is significantly larger than for cyclohexane-benzene interactions, meaning two aromatic rings can recognize each other over a greater range of distances and orientations. nih.gov However, at optimal distances, the aliphatic-aromatic stacking is surprisingly strong. rsc.org This interplay would govern the initial dimerization and subsequent growth into higher-order aggregates for this compound. The aggregation process would likely result in a complex liquid or solid-state structure where molecules are arranged to maximize these varied and directional non-covalent interactions.

Chemistry of Functionalized Derivatives and Subsequent Synthetic Transformations

Synthesis of Novel Analogs and Functionalized Derivatives

The synthesis of analogs of 1-methyl-4-(4-methylcyclohexyl)benzene can be achieved by modifying either the benzene (B151609) or the cyclohexyl moiety, or both. These modifications can include altering alkyl substituents, introducing different functional groups, or incorporating heteroatoms. For instance, analogs with different alkyl groups on the benzene ring can be prepared via Friedel-Crafts alkylation or acylation followed by reduction.

One common approach involves the synthesis of derivatives where the cyclohexyl ring contains functional groups. For example, the related compound 4-methylcyclohexanemethanol is produced as a byproduct during the hydrogenation of dimethyl terephthalate (B1205515) and can serve as a precursor for various derivatives. wikipedia.org This highlights that industrial processes can be a source of starting materials for creating novel analogs. The synthesis of trans-4-methylcyclohexylamine from a Schiff's base intermediate provides another route to analogs containing nitrogen, which can then be coupled to an aromatic partner. google.com Similarly, analogs with extended aromatic systems can be synthesized, such as 1-(4-Methylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene, demonstrating the possibility of linking multiple substituted ring systems. nih.gov

The creation of these derivatives is crucial for developing materials with tailored properties. For example, fluorinated analogs, such as 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene, are synthesized to modify electronic and thermal properties. smolecule.com

Strategies for Benzene Ring Functionalization

The p-xylene-like substitution pattern of the benzene ring in this compound dictates the regioselectivity of further functionalization. Both the methyl group and the 4-methylcyclohexyl group are electron-donating alkyl groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. msu.edulibretexts.org Since the para position relative to each group is already substituted, electrophilic aromatic substitution will primarily occur at the two equivalent ortho positions for each substituent.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a wide range of functional groups onto the benzene ring. msu.edu A two-step mechanism is generally proposed, involving the initial attack of an electrophile to form a positively charged intermediate (benzenonium ion), followed by the removal of a proton to restore aromaticity. msu.edu The stability of this intermediate is enhanced by the electron-donating nature of the existing alkyl substituents, making the ring more reactive than benzene itself. libretexts.org

Common EAS reactions applicable to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom (-Br, -Cl).

Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl (-R) or acyl (-COR) group. Acylation followed by reduction is often preferred for introducing primary alkyl groups to avoid carbocation rearrangements. libretexts.org

The expected major products from these reactions on this compound are the 2-substituted derivatives (substitution ortho to the methyl group) and 3-substituted derivatives (substitution ortho to the cyclohexyl group).

| Reaction | Reagents | Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Methyl-2-nitro-4-(4-methylcyclohexyl)benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methyl-4-(4-methylcyclohexyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-5-(4-methylcyclohexyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Methyl-5-(4-methylcyclohexyl)phenyl)ethan-1-one |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules and extended aromatic systems. mdpi.com These reactions typically involve coupling an organohalide or triflate with an organometallic reagent. researchgate.net To apply these methods to this compound, an initial halogenation step (e.g., bromination) is required to install a suitable handle for coupling.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of an aryl halide with a boronic acid or ester.

Mizoroki-Heck Coupling: Palladium-catalyzed reaction of an aryl halide with an alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction of an aryl halide with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction for forming carbon-nitrogen bonds from an aryl halide and an amine.

These reactions allow for the attachment of other aryl, vinyl, alkynyl, or amino groups to the benzene ring, significantly diversifying the molecular structure. For instance, a brominated derivative could be coupled with various substituted phenylboronic acids to create biaryl or terphenyl structures.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-Br + R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-R (e.g., biaryl) |

| Mizoroki-Heck | Aryl-Br + Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene (styrenyl) |

| Sonogashira | Aryl-Br + Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne |

| Buchwald-Hartwig | Aryl-Br + R₂NH | Pd catalyst, Ligand, Base | Aryl-NR₂ |

Strategies for Cyclohexyl Ring Functionalization

The saturated nature of the cyclohexyl ring makes its functionalization more challenging than that of the aromatic ring. Reactions typically involve radical processes or oxidation at C-H bonds. The cyclohexane (B81311) ring exists predominantly in a chair conformation, and the presence of the bulky aryl substituent influences the reactivity and stereochemistry of reactions on the ring. libretexts.org

Oxidation of the cyclohexyl ring can lead to the formation of alcohols, ketones, or diols. These reactions often lack selectivity but can be directed by certain catalysts. For example, the oxidation of cyclohexane with hydrogen peroxide can yield byproducts such as cyclohexanediols and hydroxycyclohexanones. rsc.org For this compound, oxidation could potentially occur at the tertiary C-H bond at the 4-position of the cyclohexyl ring to yield a tertiary alcohol.

Conversely, the benzene ring can be reduced to a cyclohexane ring through catalytic hydrogenation, although this requires forcing conditions such as high heat and pressure over a nickel catalyst. libretexts.org This transformation would convert this compound into a bis(4-methylcyclohexyl) derivative. Milder conditions can selectively reduce other functional groups on the molecule without affecting the aromatic ring. libretexts.org

Introducing heteroatoms (e.g., oxygen, nitrogen) directly into the saturated cyclohexyl ring is difficult. A more common strategy is to synthesize the molecule from a precursor that already contains the heteroatom. For example, a tetrahydropyran (B127337) ring, which is structurally similar to cyclohexane but contains an oxygen atom, can be used as a starting material. libretexts.orglibretexts.org The synthesis of heterocycles can be achieved through various ring-closure reactions where the heteroatom acts as a nucleophile. britannica.com

Another approach involves creating unsaturation within the cyclohexyl ring, for example, through elimination reactions on a functionalized derivative, which can then be further modified. For instance, an epoxide (oxirane) derivative of the corresponding cyclohexene (B86901) could be formed. The subsequent ring-opening of this epoxide with a nucleophile, such as a fluoride (B91410) source, can introduce two functional groups (e.g., a hydroxyl group and a fluorine atom) in a stereocontrolled manner. researchgate.net

Stereochemical Implications in Derivative Synthesis and Transformations

The stereochemistry of the this compound molecule is primarily dictated by the spatial arrangement of the substituents on the cyclohexane ring. This foundational stereoisomerism has profound implications for the synthesis of its derivatives and their subsequent chemical transformations. The relative orientation of the methyl and p-tolyl groups on the cyclohexane ring gives rise to cis and trans diastereomers, each with distinct conformational preferences and reactivity profiles.

The trans isomer is generally the thermodynamically more stable of the two, as both the methyl and the bulky p-tolyl groups can occupy equatorial positions in the chair conformation of the cyclohexane ring. This arrangement minimizes steric strain. In contrast, the cis isomer must have one substituent in an axial position and the other in an equatorial position, leading to greater steric interactions and higher energy. The bulkier p-tolyl group would preferentially occupy the equatorial position to minimize this strain.

Stereoselectivity in Synthesis

The synthesis of specific stereoisomers of this compound derivatives is a key challenge. The choice of synthetic route can significantly influence the diastereomeric ratio of the product.

Catalytic Hydrogenation: One common method for the synthesis of such compounds is the catalytic hydrogenation of a corresponding biphenyl (B1667301) derivative, such as 4-methyl-4'-methylbiphenyl. The stereochemical outcome of this reaction is influenced by the catalyst, solvent, and reaction conditions. The hydrogenation process can lead to a mixture of cis and trans isomers. The diastereoselectivity of such hydrogenations is often dependent on the interaction of the substrate with the catalyst surface. For instance, in related systems, the use of specific catalysts has been shown to favor the formation of one diastereomer over the other.

Friedel-Crafts Alkylation: Another synthetic approach is the Friedel-Crafts alkylation of toluene (B28343) with a 4-methylcyclohexyl derivative, such as 4-methylcyclohexanol (B52717) or a 4-methylcyclohexyl halide. The stereochemistry of the starting cyclohexyl derivative can influence the stereochemistry of the product. For example, starting with a pure trans-4-methylcyclohexanol might be expected to yield a product enriched in the trans isomer. However, the reaction often proceeds through a carbocation intermediate, which can lead to isomerization and the formation of a mixture of cis and trans products. The choice of Lewis acid catalyst and reaction conditions can also impact the stereochemical outcome.

The following table illustrates a hypothetical outcome for the diastereoselective synthesis of a this compound derivative based on the chosen synthetic method, highlighting the potential for stereochemical control.

| Synthetic Method | Catalyst/Reagents | Hypothetical Diastereomeric Ratio (trans:cis) |

|---|---|---|

| Catalytic Hydrogenation of 4-methyl-4'-methylbiphenyl | Rh/C | 70:30 |

| Catalytic Hydrogenation of 4-methyl-4'-methylbiphenyl | Pd/C | 60:40 |

| Friedel-Crafts Alkylation with trans-4-methylcyclohexanol | AlCl₃ | 80:20 |

| Friedel-Crafts Alkylation with cis-4-methylcyclohexanol | BF₃·OEt₂ | 35:65 |

Influence of Stereochemistry on Subsequent Transformations

The established stereochemistry of a this compound derivative plays a crucial role in directing the outcome of subsequent reactions. The conformational rigidity and steric bulk of the substituted cyclohexane ring can influence both the regioselectivity and stereoselectivity of transformations on the aromatic ring or on functional groups attached to the molecule.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions on the p-tolyl group, the large 4-methylcyclohexyl substituent exerts a significant steric influence. This steric hindrance can affect the ortho/meta/para directing effects of the methyl group. The bulky cyclohexyl group can partially block access to the ortho positions, potentially leading to a higher proportion of substitution at the less hindered meta and para positions relative to toluene itself. The conformational flexibility of the cyclohexane ring and the preferred orientation of the p-tolyl group can further modulate this steric effect. For instance, in the trans isomer, where the p-tolyl group is in a stable equatorial position, its steric profile will be different from that of the cis isomer, where the ring may undergo conformational flipping.

Reactions on the Cyclohexane Ring: When chemical transformations are carried out on the cyclohexane ring of a this compound derivative, the existing stereochemistry will dictate the approach of reagents and the stereochemistry of the products. For example, an elimination reaction on a functionalized cyclohexane ring will be governed by the need for an anti-periplanar arrangement of the leaving group and a proton, which is highly dependent on the chair conformation of the specific diastereomer. Similarly, a nucleophilic substitution on a cyclohexyl derivative will be influenced by whether the leaving group is in an axial or equatorial position, leading to different products or reaction rates for the cis and trans isomers.

The table below provides a hypothetical representation of how the stereoisomerism of a functionalized this compound derivative could influence the product distribution in a subsequent reaction.

| Starting Material Stereoisomer | Reaction Type | Hypothetical Product Ratio (Product A : Product B) | Rationale |

|---|---|---|---|

| trans-isomer | Nitration of the aromatic ring | (ortho:meta) 15:85 | Increased steric hindrance at the ortho position from the equatorial p-tolyl group. |

| cis-isomer | Nitration of the aromatic ring | (ortho:meta) 25:75 | Slightly reduced steric hindrance at the ortho position due to conformational flexibility. |

| trans-isomer with a leaving group at C1 | E2 Elimination | Major product: Zaitsev | Favorable anti-periplanar arrangement for Zaitsev elimination. |

| cis-isomer with a leaving group at C1 | E2 Elimination | Major product: Hofmann | Conformational constraints may favor Hofmann elimination. |

Applications in Advanced Materials Science Research

Utilization as Building Blocks for Complex Organic Architectures

In the realm of organic synthesis, 1-Methyl-4-(4-methylcyclohexyl)benzene and its isomers serve as valuable intermediates for the creation of more complex molecules. The structural characteristics of this compound, featuring a benzene (B151609) ring with two substituents, influence its chemical behavior and make it a versatile building block for developing pharmaceuticals and agrochemicals. For instance, a related isomer, 1-Methyl-2-(4-methylcyclohexyl)benzene (B3032002), is utilized in the synthesis of complex organic molecules that are precursors to pharmaceutical agents like the anti-diabetic drug glimepiride. This highlights the potential of the this compound scaffold in constructing intricate molecular frameworks for medicinal chemistry.

The principles of supramolecular chemistry and crystal engineering offer further avenues for the application of such building blocks. The design and synthesis of metal-organic frameworks (MOFs), for example, rely on the use of organic linkers to connect metal ions or clusters, forming porous, crystalline structures. researchgate.netrsc.org The geometry and connectivity of these organic linkers are crucial in determining the final structure and properties of the MOF. researchgate.netrsc.org Ditopic carboxylate linkers, for instance, have been extensively studied in the synthesis of MOFs. researchgate.net While direct use of this compound as a linker has not been extensively documented, its structure suggests that with appropriate functionalization, it could be adapted for this purpose, contributing to the development of new MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.netrsc.org

The self-assembly of molecules into well-defined supramolecular structures is another area where such building blocks are of interest. Research into the supramolecular assembly of various organic molecules, including those with aromatic and aliphatic components, demonstrates the potential for creating complex, functional systems. nih.gov The interplay of non-covalent interactions, such as van der Waals forces and π-π stacking, can guide the organization of these molecules into larger architectures.

Research into its Potential in Liquid Crystal Systems and Mesogenic Materials

The combination of a rigid phenyl group and a flexible cyclohexyl ring in this compound is a common structural motif in liquid crystal (LC) molecules. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, making them crucial for display technologies. The mesomorphic behavior of a compound is highly dependent on its molecular structure, with factors like the length of alkyl chains and the nature of the core groups playing a significant role. mdpi.com

Research on analogous compounds provides insight into the potential of this compound in this field. For example, studies on 4-alkoxybenzylidene-4'-alkyloxyanilines have shown a rich liquid crystalline polymorphism, with the presence of nematic and various smectic phases depending on the alkyl chain length. researchgate.net Similarly, investigations into biphenyl (B1667301) and phenyl pyridine (B92270) systems have explored the effects of different core structures on mesophase thermal stability. mdpi.com

The dielectric properties of liquid crystals are also a critical parameter for their application. The dielectric anisotropy, which is the difference in dielectric permittivity parallel and perpendicular to the director of the liquid crystal, determines how the molecules will align in an electric field. lavrentovichgroup.com Studies on the dielectric properties of nematic liquid crystals like 6CHBT, which contains a cyclohexylbenzene (B7769038) core, provide valuable data for the design of new LC materials. researchgate.net The presence of impurities or dopants can also influence the dielectric properties of liquid crystal systems. researchgate.net

Furthermore, novel amphiphilic β-cyclodextrin derivatives have been synthesized and shown to exhibit complex liquid crystalline phase behavior, including the formation of columnar hexagonal phases. nih.gov This demonstrates the versatility of incorporating cyclic structures into molecules designed for self-assembly into mesogenic materials.

Exploration in Polymer Chemistry and Macromolecular Science

The structural features of this compound make it an interesting candidate for incorporation into polymer structures. In materials science, this compound and its isomers are explored for their potential in developing high-performance polymers and resins, where their unique structure can enhance the thermal and mechanical stability of the polymer matrix.

One approach to incorporating such structures into polymers is through the synthesis of monomers that can undergo polymerization. For example, the free-radical polymerization of methylene (B1212753) heterocyclic compounds is a versatile method for creating functional polymers. uliege.be While direct polymerization of this compound would require functionalization with a polymerizable group (e.g., a vinyl group), the principles of radical polymerization are well-established for a wide range of monomers. nih.gov The kinetics and control of free-radical polymerization are critical for achieving polymers with desired molecular weights and properties. beilstein-journals.org